N3-Cystamine-Suc-OSu
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Overview
Description
N3-Cystamine-Suc-OSu is a click chemistry reagent containing an azide group. It is used in various biochemical research applications due to its unique chemical properties. The compound’s IUPAC name is (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate.
Preparation Methods
The synthesis of N3-Cystamine-Suc-OSu involves several steps. The starting materials typically include cystamine and succinimidyl ester. The reaction conditions often require a controlled environment to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity.
Chemical Reactions Analysis
N3-Cystamine-Suc-OSu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds, forming thiol groups.
Substitution: The azide group can participate in click chemistry reactions, forming triazoles. Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. .
Scientific Research Applications
N3-Cystamine-Suc-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of N3-Cystamine-Suc-OSu involves its ability to form stable triazole linkages through click chemistry reactions. This property makes it useful for bioconjugation and labeling studies. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, facilitating the study of biological processes .
Comparison with Similar Compounds
N3-Cystamine-Suc-OSu is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5S2/c13-16-15-6-8-24-23-7-5-14-9(18)1-4-12(21)22-17-10(19)2-3-11(17)20/h1-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUENXPTVPBUBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCSSCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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